molecular formula C6H8O4 B6237845 6-oxooxane-2-carboxylic acid CAS No. 4437-40-5

6-oxooxane-2-carboxylic acid

Cat. No.: B6237845
CAS No.: 4437-40-5
M. Wt: 144.1
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Description

Contextualization of Cyclic Ethers and Carboxylic Acid Functionalities in Organic Chemistry

Cyclic ethers, such as the oxane ring in 6-oxooxane-2-carboxylic acid, are prevalent structural motifs in a vast array of natural products and synthetic molecules. wikipedia.org Their C-O bonds, while generally stable, can be cleaved under specific conditions, making them useful as protecting groups or as reactive intermediates in chemical transformations. acs.org The presence of the oxygen atom within the ring introduces polarity and the potential for hydrogen bonding, influencing the molecule's physical properties and reactivity.

The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry, conferring acidic properties to the molecule. rsc.org It can donate a proton to form a carboxylate anion, a reaction that is central to many biological processes and chemical syntheses. researchgate.net Carboxylic acids are also versatile synthetic precursors, readily converted into a variety of derivatives such as esters, amides, and acid chlorides. msu.edu

The combination of a cyclic ether and a carboxylic acid within the same molecule, as seen in oxane-2-carboxylic acid, creates a bifunctional compound with a unique reactivity profile. The properties of each functional group can be influenced by the other, leading to interesting chemical behavior.

PropertyCyclic Ethers (e.g., Oxane)Carboxylic Acids
Key Functional Group Ether (-O-) within a ringCarboxyl (-COOH)
General Reactivity Generally stable, can undergo ring-openingAcidic, can be converted to derivatives
Intermolecular Forces Dipole-dipole, hydrogen bond acceptorHydrogen bond donor and acceptor

Significance of Lactones with Carboxylic Acid Substituents in Natural Product Chemistry and Synthetic Transformations

This compound is a type of δ-lactone, which is a six-membered cyclic ester. Lactones are widespread in nature and exhibit a broad range of biological activities. wikipedia.org The presence of a carboxylic acid substituent on the lactone ring, as in the target molecule, further enhances the chemical diversity and potential biological relevance of this structural motif.

Lactones bearing carboxylic acid groups are found in various natural products, often contributing to their biological effects. nih.gov For instance, certain substituted lactones have shown potential as antitumor and antibacterial agents. nih.govnih.gov The combination of the lactone and carboxylic acid functionalities provides multiple points for interaction with biological targets like enzymes and receptors.

In synthetic chemistry, lactones with carboxylic acid substituents are valuable intermediates. rsc.org The lactone ring can be opened to reveal a hydroxy acid, providing a handle for further functionalization. The carboxylic acid group itself can be transformed into other functional groups, allowing for the construction of complex molecular architectures. msu.edu The synthesis of such compounds can be challenging, often requiring stereoselective methods to control the spatial arrangement of the substituents on the lactone ring. rsc.org

SignificanceExamples/Applications
Natural Products Antitumor agents, Antibacterial compounds, Enzyme inhibitors. nih.govnih.gov
Synthetic Chemistry Building blocks for complex molecules, Precursors to other functional groups. rsc.orgmsu.edu

Overview of Research Trajectories Pertaining to this compound and Related Structural Motifs

While specific research on this compound is not extensively documented, significant research efforts have been directed towards structurally related compounds, particularly substituted δ-lactones and other carboxy-substituted lactones. These studies provide insight into the potential properties and applications of this class of molecules.

Research in this area often focuses on the following trajectories:

Synthesis of Substituted Lactones: A primary area of investigation is the development of new and efficient methods for the synthesis of substituted lactones. This includes strategies for controlling the stereochemistry of the substituents, which is often crucial for biological activity. organic-chemistry.org Methods like halolactonization, where an alkene is converted to a halogenated lactone, are commonly employed. rsc.org

Biological Activity Screening: A significant portion of research is dedicated to evaluating the biological activities of novel carboxy-substituted lactones. Studies have explored their potential as anticancer, antibacterial, and enzyme-inhibiting agents. nih.govresearchgate.net For example, derivatives of 2-oxo-2H-1-benzopyran-3-carboxylic acid, a related aromatic lactone structure, have been investigated as inhibitors of human leukocyte elastase and for their potential in treating cancer cell invasion. nih.govnih.gov

Mechanistic Studies: Understanding the mechanism of action of these compounds is another key research focus. For instance, studies on the antibacterial activity of α-methylene-γ-carboxy-γ-butyrolactones have explored the relationship between their electronic properties and biological function. researchgate.net

Although direct studies on this compound are sparse, the ongoing research into its structural relatives highlights the continued interest in this class of compounds for their potential applications in medicine and materials science. The unique combination of a δ-lactone and a carboxylic acid suggests that this compound and its derivatives could possess interesting and potentially useful chemical and biological properties, warranting further investigation.

Properties

CAS No.

4437-40-5

Molecular Formula

C6H8O4

Molecular Weight

144.1

Purity

95

Origin of Product

United States

Nomenclature and Stereochemical Considerations of 6 Oxooxane 2 Carboxylic Acid

Systematic IUPAC Naming Conventions for 6-Oxooxane-2-carboxylic acid

The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC), ensuring a universal and unambiguous language for chemists. For this compound, the IUPAC name precisely describes its molecular structure. Let's dissect the name:

oxane : This indicates a six-membered heterocyclic ring containing one oxygen atom.

6-oxo : This signifies a ketone functional group (a carbonyl group, C=O) at the sixth position of the ring.

2-carboxylic acid : This denotes a carboxylic acid functional group (-COOH) attached to the second carbon of the oxane ring. youtube.comchemistrysteps.com

When considering the stereochemistry, the full IUPAC name becomes (2S,3R,4S,5R)-3,4,5-trihydroxy-6-oxooxane-2-carboxylic acid . nih.gov This detailed nomenclature specifies the spatial arrangement of the substituents around the chiral centers in the molecule.

A common and important synonym for a specific stereoisomer of this compound is D-galactaro-1,5-lactone . nih.gov This name reveals its origin as an aldarolactone formed from the intramolecular cyclization (condensation) of galactaric acid. nih.govebi.ac.uk The "1,5-lactone" designation indicates that the ester linkage is between the carboxyl group at C1 and the hydroxyl group at C5 of the parent galactaric acid.

Component Significance in IUPAC Name
oxaneSix-membered ring with one oxygen atom.
6-oxoKetone group at position 6.
2-carboxylic acidCarboxylic acid group at position 2.
(2S,3R,4S,5R)Specifies the absolute configuration at each chiral center.
3,4,5-trihydroxyIndicates three hydroxyl (-OH) groups at positions 3, 4, and 5.

Isomeric Forms and Diastereomeric Relationships

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. This can lead to significant differences in their physical and chemical properties. For this compound, with its multiple chiral centers, stereoisomerism is a key feature.

Stereoisomers have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. The main types of stereoisomers relevant to this molecule are enantiomers and diastereomers.

Enantiomers : These are non-superimposable mirror images of each other. For a molecule with 'n' chiral centers, up to 2^n stereoisomers can exist.

Diastereomers : These are stereoisomers that are not mirror images of each other. They have different physical properties, such as melting points, boiling points, and solubilities.

D-galactaro-1,5-lactone is a diastereomer of D-glucaro-1,5-lactone. wikidata.org They both share the same molecular formula (C6H8O7) and connectivity but differ in the stereochemical configuration at one or more (but not all) of their chiral centers.

Isomer Type Relationship to this compound Key Characteristics
Enantiomers The L-form of galactaro-1,5-lactone would be the enantiomer of the D-form.Non-superimposable mirror images.
Diastereomers D-glucaro-1,5-lactone is a diastereomer.Stereoisomers that are not mirror images.

Chiral Aspects and Enantiomeric Purity in Research Synthesis

The presence of multiple chiral centers in this compound makes its synthesis a stereochemical challenge. Achieving high enantiomeric purity, meaning the synthesis of predominantly one enantiomer over the other, is often a critical goal in organic synthesis, especially for biologically active molecules.

Several strategies are employed in the synthesis of chiral molecules like oxooxane carboxylic acids:

Chiral Pool Synthesis : This approach utilizes naturally occurring chiral molecules as starting materials. For instance, D-galactose could be a logical precursor for the synthesis of D-galactaro-1,5-lactone.

Asymmetric Catalysis : This involves the use of chiral catalysts to selectively produce one enantiomer over the other. This is a powerful tool for creating stereogenic centers with high enantiomeric excess (ee).

Resolution : This technique involves separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual enantiomers.

Recent research in the synthesis of complex chiral molecules often focuses on developing stereoselective reactions that can control the formation of multiple stereocenters in a single step. For example, biocatalyzed aldol reactions using enzymes like 2-oxoacid aldolases are being explored for the construction of complex frameworks with high stereoselectivity. nih.gov The synthesis of chiral 1,4-oxazepane-5-carboxylic acids, which share structural similarities with oxooxane carboxylic acids, has been achieved with a focus on controlling stereoselectivity. rsc.orgresearchgate.net

The determination of enantiomeric purity is crucial and is often accomplished using techniques such as chiral chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Synthetic Methodologies for 6 Oxooxane 2 Carboxylic Acid and Analogues

Chemical Synthesis Pathways and Reaction Strategies for Cyclic Oxo-Carboxylic Acids

Chemical synthesis provides versatile and scalable routes to cyclic oxo-carboxylic acids. These strategies often rely on well-established organic reactions, including cyclizations and functional group manipulations, to build the target molecular architecture.

The formation of the six-membered oxooxane (or tetrahydropyran-2-one) ring is a critical step in the synthesis of 6-oxooxane-2-carboxylic acid. This structure, a type of cyclic ester known as a lactone, is typically formed through intramolecular cyclization. britannica.com A primary method involves the lactonization of a corresponding 5-hydroxy-1,6-dioic acid or a derivative thereof.

Key strategies for forming related cyclic systems include:

Intramolecular Williamson Ether Synthesis: While more common for simpler ethers, this principle can be applied where an alkoxide attacks an internal electrophile to form the C-O bond of the ring.

[2+2] Cycloadditions: The Paternò–Büchi reaction, a photocycloaddition between a carbonyl group and an alkene, is a widely used method for constructing four-membered oxetane (B1205548) rings and demonstrates the principle of forming cyclic ethers through cycloaddition. beilstein-journals.orgresearchgate.net

Radical Cyclization: Radical reactions can be employed to form heterocyclic rings. For instance, a radical generated on a side chain can add to a double bond, leading to the formation of a new ring system. beilstein-journals.org This approach offers alternative pathways for constructing complex cyclic frameworks.

In a related synthesis of 6-oxopiperidine-2-carboxylate derivatives, a key step involves a 1,3-dipolar cycloaddition followed by Pd/C-catalyzed hydrogenation to form the six-membered lactam ring. researchgate.net This highlights how cycloaddition and subsequent reduction can be powerful tools for constructing saturated six-membered heterocyclic rings, a strategy adaptable to the oxooxane system.

The carboxylic acid group is a defining feature of the target molecule and can be introduced at various stages of the synthesis. wikipedia.org Common methods include the oxidation of primary alcohols or aldehydes, hydrolysis of nitriles or esters, and carboxylation of organometallic intermediates. libretexts.orgorganic-chemistry.org

Oxidation: A precursor molecule containing a primary alcohol at the C2 position of the oxooxane ring can be oxidized to the corresponding carboxylic acid using various oxidizing agents. organic-chemistry.org

Hydrolysis: A nitrile or ester group can serve as a precursor to the carboxylic acid. These groups can be hydrolyzed under acidic or basic conditions. libretexts.org The hydrolysis of an ester is a common final step in many synthetic sequences where the ester group serves as a protecting group for the carboxylic acid. msu.edu

Carboxylation of Organometallic Reagents: An organometallic intermediate, such as a Grignard or organolithium reagent, can react with carbon dioxide to form a carboxylate salt, which is then protonated to yield the carboxylic acid. libretexts.org

One practical example is the synthesis of 4-Oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxylic Acid, where the carboxylic acid is established via hydrolysis of an ester precursor. acs.org Similarly, the synthesis of various oxazole derivatives has been achieved directly from carboxylic acids, showcasing the versatility of the carboxyl group as a starting point for building heterocyclic structures. acs.org

Biocatalytic and Enzymatic Approaches in the Synthesis of Oxo-Carboxylic Acid Derivatives

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. uva.nl Enzymes are increasingly used to produce complex molecules like oxo-carboxylic acid derivatives with high purity.

Chemo-enzymatic synthesis combines the advantages of both chemical and biological catalysts to construct complex molecules efficiently. nih.gov This approach uses enzymes to perform specific, often challenging, transformations within a multi-step chemical synthesis route. For instance, a chemical pathway might be used to assemble a key intermediate, which is then resolved or modified by an enzyme in a subsequent step.

An example of this synergy is the use of an aminopeptidase from Pseudomonas putida for the enzymatic hydrolysis of amino acid amides in a resolution process, a technique applicable to the synthesis of chiral building blocks. iupac.org Such strategies can be envisioned for this compound, where an enzyme could be used for a highly selective lactonization of a precursor di-acid or for the stereoselective hydrolysis of a racemic ester intermediate.

Strategy Description Potential Application for this compound
Enzymatic Resolution Separation of enantiomers from a racemic mixture using a stereoselective enzyme.Resolution of racemic methyl 6-oxooxane-2-carboxylate using a lipase.
Enzymatic Desymmetrization Conversion of a prochiral or meso compound into a chiral product.Selective hydrolysis of one ester group in a symmetric diester precursor.
Enzymatic Cyclization Use of an enzyme to catalyze the ring-forming lactonization step.A hydrolase operating in reverse in a low-water environment to form the lactone ring.

Achieving enantiomeric purity is critical for many biologically active molecules. Enzymatic kinetic resolution is a powerful method for obtaining enantiomerically pure carboxylic acids. nih.gov This technique typically involves the use of hydrolase enzymes, such as lipases or esterases, which selectively catalyze the hydrolysis of one enantiomer of a racemic ester precursor.

The unreacted ester and the newly formed carboxylic acid can then be separated, providing access to both enantiomers of the target molecule. Lipases, such as those from Pseudomonas sp., are frequently used for the enantioselective formation or hydrolysis of esters in the synthesis of active pharmaceutical ingredients. researchgate.net This method has been successfully applied to resolve various phenylalkyl carboxylic acids using esterases derived from metagenomic sources, demonstrating the broad utility of this approach. nih.gov A similar strategy could be employed for this compound, where a racemic ester is subjected to enzymatic hydrolysis to yield the desired enantiomerically pure acid.

Enzyme Type Reaction Selectivity Reference
EsteraseHydrolysis of racemic ethyl esters of phenylalkyl carboxylic acidsHigh enantioselectivity (E > 200 in some cases) nih.gov
LipaseEnantioselective transesterification of alcoholsExcellent enantiomeric excess (eep > 99%) researchgate.net
AminopeptidaseHydrolysis of amino acid amidesL-enantiomer specific iupac.org

Carboxylate reductase (CAR) enzymes are valuable biocatalysts that catalyze the selective, one-step reduction of carboxylic acids to their corresponding aldehydes. researchgate.net This transformation is thermodynamically unfavorable but is efficiently carried out by CARs using ATP for substrate activation and NADPH as a hydride donor. nih.govnih.gov

The resulting aldehyde is a versatile intermediate. It can be oxidized to form the final carboxylic acid or used in other synthetic transformations. The substrate scope of CARs is exceptionally broad, encompassing a wide range of aliphatic and aromatic carboxylic acids. researchgate.net Studies have demonstrated that various bacterial CARs can reduce bifunctional carboxylic acids, including di-acids, hydroxy-acids, and oxo-acids. nih.gov This enzymatic tool could be integrated into a synthetic pathway where a dicarboxylic acid precursor is selectively reduced at one end by a CAR to form a hydroxy-aldehyde, which can then undergo cyclization and subsequent oxidation to yield this compound.

Multi-configuration Syntheses of Related Oxo-Heterocyclic Carboxylic Acid Compounds

The synthesis of heterocyclic compounds containing both a carbonyl group and a carboxylic acid moiety is a significant area of research, particularly concerning the control of stereochemistry. Methodologies that allow for the creation of multiple configurations of these molecules are crucial for developing stereoisomerically pure compounds. Research into analogues of this compound, such as substituted δ-lactams, oxazolidinones, and β-lactams, reveals various strategies for achieving diastereoselectivity and accessing diverse stereoisomers.

One notable approach involves the diastereoselective synthesis of sulfone-substituted δ-lactams through an anhydride Mannich reaction. acs.org In this method, sulfone-substituted glutaric anhydrides react to form δ-lactam products with high efficiency and stereocontrol. While the intermediate carboxylic acids initially show modest diastereoselectivity, subsequent decarboxylation leads to the formation of the final sulfone lactams, often as single isomers in high yields. acs.org The substitution pattern on the glutaric anhydride starting material plays a critical role in dictating the facial selectivity of the reaction. acs.org

Another important class of related oxo-heterocyclic carboxylic acids is the 2-oxo-oxazolidine-4-carboxylic acid family. These compounds are valuable medical intermediates. google.com A method has been developed for their synthesis that is environmentally friendly, using water as a solvent. The process involves the reaction of a 2-amino-3-hydroxy methyl propionate hydrochloride derivative with S,S'-dimethyl dithiocarbonate, followed by hydrolysis under alkaline conditions to yield the final product with multiple possible configurations. google.com For instance, starting with (2R,3S)-methyl 2-amino-3-hydroxybutyric acid methyl ester hydrochloride, this method yields (4S,5R)-5-methyl-2-oxooxazolidine-4-carboxylic acid in high yield. google.com

The synthesis of 2-oxoazetidine-3-carboxylic acid derivatives, also known as β-lactams, provides further insight into multi-configurational synthesis. A method based on the thermally promoted Wolff rearrangement of diazotetramic acids in the presence of various nucleophiles allows for the creation of structurally diverse β-lactam amides and esters. nih.gov This reaction demonstrates excellent stereocontrol; the use of chiral diazotetramic acids leads exclusively to the formation of trans-diastereomeric β-lactams. nih.gov This strategy's versatility is shown by the wide range of nucleophiles and substituted diazotetramic acids that can be employed, providing access to a variety of medically relevant compounds. nih.gov

The following tables summarize the findings from these synthetic methodologies.

Table 1: Diastereoselective Synthesis of Sulfone-Substituted δ-Lactams acs.orgThe synthesis involves the reaction of substituted sulfonylglutaric anhydrides with imines, followed by decarboxylation.

Anhydride Substituent (R¹)Imine Substituent (R²)ProductYield (%)Diastereomeric Ratio (dr)
H4-MeOPh3-Sulfonyl-1-(4-methoxyphenyl)piperidin-2-one83>95:5
Me4-MeOPh1-(4-Methoxyphenyl)-4-methyl-3-sulfonylpiperidin-2-one81>95:5
Ph4-MeOPh1-(4-Methoxyphenyl)-4-phenyl-3-sulfonylpiperidin-2-one85>95:5

Table 2: Synthesis of Multi-configuration 2-Oxo-oxazolidine-4-carboxylic Acid Derivatives google.com This synthesis proceeds via the reaction of an amino acid ester hydrochloride with S,S'-dimethyl dithiocarbonate in water, followed by hydrolysis.

Starting MaterialProductYield (%)
DL-serine methyl ester hydrochloride(±)-2-Oxooxazolidine-4-carboxylic acid89
(2R,3S)-Methyl 2-amino-3-hydroxybutyric acid methyl ester hydrochloride(4S,5R)-5-Methyl-2-oxooxazolidine-4-carboxylic acid87

Table 3: Synthesis of 2-Oxoazetidine-3-carboxylic Acid Derivatives via Wolff Rearrangement nih.gov This method utilizes a thermally promoted Wolff rearrangement of diazotetramic acids with various nucleophiles.

Diazotetramic Acid SubstituentNucleophileProductYield (%)Diastereomer
N-PMP, 4-PhBenzylamineN-Benzyl-2-oxo-4-phenylazetidine-3-carboxamide89trans
N-PMP, 4-PhMethanolMethyl 2-oxo-4-phenylazetidine-3-carboxylate96trans
N-PMP, 4-PhThiophenolS-Phenyl 2-oxo-4-phenylazetidine-3-carbothioate85trans

PMP = p-methoxyphenyl

Chemical Reactivity and Mechanistic Studies of 6 Oxooxane 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Center

The carboxylic acid functional group in 6-oxooxane-2-carboxylic acid is a key center for chemical reactivity, primarily through nucleophilic acyl substitution. This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a different nucleophilic group. The general mechanism proceeds in two steps: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group (in this case, water) to regenerate the carbonyl double bond.

However, carboxylic acids themselves are generally less reactive towards nucleophiles than their derivatives like acid chlorides or anhydrides. Direct substitution under basic conditions is often difficult because the acidic proton is readily removed by the base, forming a carboxylate anion. This negatively charged carboxylate is highly unreactive towards nucleophilic attack due to electron repulsion. Therefore, activation of the carboxylic acid is typically required.

Common transformations include:

Esterification: In the presence of an acid catalyst, alcohols react with this compound to form esters. This is a reversible equilibrium process known as the Fischer esterification.

Amide Formation: Direct reaction with amines to form amides is generally unfavorable and requires high temperatures. More efficient methods involve first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, or using coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC).

Acyl Halide Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can convert the carboxylic acid into the corresponding, highly reactive acyl chloride. This derivative is a versatile intermediate for the synthesis of esters, amides, and other acyl compounds.

The presence of the oxooxane (delta-lactone) ring can sterically influence the approach of nucleophiles to the carboxylic acid center, potentially affecting reaction rates compared to a simple linear carboxylic acid.

Table 1: Selected Nucleophilic Acyl Substitution Reactions and Reagents

Product Type Nucleophile/Reagent General Conditions Notes
Ester Alcohol (e.g., Ethanol) Acid catalyst (e.g., H₂SO₄), Heat Reversible reaction (Fischer Esterification).
Amide Amine (e.g., Ammonia) Coupling agent (e.g., DCC) or conversion to acyl chloride Direct reaction is inefficient; activation is required.
Acyl Chloride Thionyl Chloride (SOCl₂) Typically neat or in an inert solvent Produces a highly reactive intermediate.

Intramolecular Transformations Involving the Lactone and Carboxylic Acid Functions

The proximity of the lactone (a cyclic ester) and the carboxylic acid functional groups within the same molecule allows for potential intramolecular interactions and transformations. While five- and six-membered lactones are generally stable, the presence of a nearby acidic proton on the carboxylic acid group could potentially catalyze intramolecular reactions under certain conditions, such as high temperatures. pearson.com

One possible transformation is an intramolecular transesterification. In this process, the carboxylic acid's hydroxyl group could, in principle, attack the lactone's carbonyl carbon. This would lead to an equilibrium with a different, transient cyclic structure, although the starting six-membered δ-lactone is thermodynamically favored and stable.

Another consideration is the potential for the carboxylic acid to act as an intramolecular general acid catalyst for the hydrolysis of the lactone ring, particularly in aqueous solutions. This would involve proton transfer from the carboxylic acid to the lactone's carbonyl oxygen, activating it for nucleophilic attack by water. However, this process is generally slow without external acid or base catalysis. The stability of many oxetane-carboxylic acids has been shown to be low, with isomerization into lactones occurring even at room temperature, highlighting the potential for such intramolecular rearrangements in cyclic systems. nih.gov

Decarboxylation Pathways and Stability Considerations in Solution

Decarboxylation is a chemical reaction that removes a carboxyl group, releasing carbon dioxide (CO₂). pearson.com The ease of decarboxylation is highly dependent on the molecular structure. The most common and facile decarboxylation occurs in β-keto acids, where the carbonyl group is at the beta position relative to the carboxylic acid. This structure allows for a cyclic, six-membered transition state that facilitates the loss of CO₂ upon heating.

This compound, however, is not a β-keto acid. The lactone's carbonyl group is at the delta (δ) position relative to the C1 of the carboxylic acid. Consequently, it does not have the required structure to undergo the facile thermal decarboxylation seen in β-keto acids and is expected to be relatively stable in solution with respect to heat-induced decarboxylation.

While thermal decarboxylation is unlikely, other methods could potentially achieve this transformation:

Oxidative Decarboxylation: Certain radical-based reactions, like the Barton decarboxylation, can remove the carboxyl group.

Photoredox Catalysis: Modern synthetic methods have utilized metallaphotoredox catalysis to achieve decarboxylative functionalization of aliphatic carboxylic acids. princeton.edu These methods generate alkyl radicals via single-electron transfer, which can then be used in various coupling reactions. princeton.edu This approach could potentially be applied to this compound to generate a radical at the C-2 position of the oxooxane ring for further synthetic transformations.

Table 2: Comparison of Decarboxylation Propensity

Compound Type Structure Ease of Thermal Decarboxylation Mechanism
β-Keto Acid R-CO-CH₂-COOH High (often occurs with gentle heating) Cyclic six-membered transition state

Ring-Opening and Ring-Closing Reactions of the Oxooxane Moiety

The oxooxane moiety is a δ-lactone, which is a six-membered cyclic ester. wikipedia.org Like all esters, it is susceptible to ring-opening reactions via nucleophilic acyl substitution at the ester carbonyl.

Ring-Opening (Hydrolysis): In the presence of an acid or a base, water can act as a nucleophile, attacking the ester carbonyl and cleaving the ring. This hydrolysis reaction is reversible and results in the formation of the corresponding open-chain hydroxy acid, 6-hydroxy-5-carboxypentanoic acid. wikipedia.orgacs.org Basic hydrolysis (saponification) is irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a stable carboxylate salt. wikipedia.org

Ring-Opening (Alcoholysis/Aminolysis): Other nucleophiles, such as alcohols or amines, can also open the lactone ring to form the corresponding ester or amide derivatives of the open-chain hydroxy acid. echemi.com

Ring-Closing (Lactonization): The reverse of the ring-opening reaction is lactonization, an intramolecular esterification. wikipedia.org Starting from the open-chain 6-hydroxy-5-carboxypentanoic acid, an acid catalyst can promote the cyclization of the hydroxyl group onto the carboxylic acid, reforming the stable six-membered δ-lactone ring and eliminating a molecule of water. youtube.comyoutube.com Due to the thermodynamic stability of five- and six-membered rings, this cyclization often occurs readily. pearson.com

The equilibrium between the cyclic lactone and the open-chain hydroxy acid is a key aspect of the compound's chemistry. In neutral or acidic aqueous solutions, the equilibrium generally favors the stable six-membered lactone form.

Reactivity Towards Various Reagents in Synthetic Transformations

This compound possesses two distinct functional groups, the carboxylic acid and the lactone, which dictates its reactivity towards a range of synthetic reagents. The outcome of a reaction often depends on the nature and strength of the reagent used.

Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the carboxylic acid and the lactone. The carboxylic acid is reduced to a primary alcohol, and the lactone is cleaved and reduced to a diol. wikipedia.org This would result in the formation of a triol. Milder reducing agents, such as sodium borohydride (NaBH₄), are generally not strong enough to reduce carboxylic acids or esters, and thus might not react with the molecule under standard conditions.

Coupling Reagents: As mentioned in section 4.1, reagents like Deoxo-Fluor can be used for the direct, one-pot conversion of the carboxylic acid into amides or oxazolines under mild conditions. nih.gov

Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) are strong nucleophiles and strong bases. They will first deprotonate the acidic proton of the carboxylic acid. An excess of the reagent would be required to then attack the carbonyl centers. The lactone would likely undergo ring-opening upon attack.

Catalytic Transformations: The carboxylic acid group can be a directing group in modern C-H activation reactions. For instance, palladium catalysis can achieve site-selective lactonization at β- or γ-methylene C-H bonds of dicarboxylic acids. nih.gov Furthermore, the carboxylic acid can be used as a versatile handle in metallaphotoredox-catalyzed reactions, enabling transformations such as arylation, alkylation, and amination through a decarboxylative pathway. princeton.edu

Table 3: Summary of Reactivity with Common Reagents

Reagent Functional Group(s) Targeted Expected Product(s)
LiAlH₄ (Lithium Aluminum Hydride) Carboxylic Acid & Lactone Triol (after ring-opening and reduction)
SOCl₂ (Thionyl Chloride) Carboxylic Acid 2-(Chloroformyl)oxane-6-one
R-OH, H⁺ (Alcohol, Acid Catalyst) Carboxylic Acid Alkyl 6-oxooxane-2-carboxylate (Ester)
NaOH (aq), then H₃O⁺ Lactone & Carboxylic Acid 6-hydroxy-5-carboxypentanoic acid

Derivatives and Analogues of 6 Oxooxane 2 Carboxylic Acid in Research

Synthesis and Characterization of Esters and Amides of 6-Oxooxane-2-carboxylic acid

The conversion of the carboxylic acid group of this compound into esters and amides is a fundamental strategy to expand its chemical diversity and modify its properties. These derivatives are typically synthesized through standard organic reactions, often involving the activation of the carboxylic acid. mdpi.com

Synthesis: The direct formation of amides and esters from carboxylic acids is a cornerstone of organic synthesis. mdpi.com Common methods involve activating the carboxylic acid to make it more susceptible to nucleophilic attack by an alcohol (for esters) or an amine (for amides).

Esterification: Fischer esterification, reacting the carboxylic acid with an alcohol under acidic conditions, is a classic method. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or activated with coupling reagents like N,N′-dicyclohexylcarbodiimide (DCC) before reacting with the desired alcohol. nih.gov

Amidation: Direct amidation can be achieved by reacting the carboxylic acid with an amine, often facilitated by coupling reagents such as benzotriazol-1-yl-N-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or by forming an intermediate activated ester or acyl chloride. mdpi.comnih.gov One-pot procedures using reagents like Deoxo-Fluor have been developed for the efficient conversion of carboxylic acids directly into amides under mild conditions. nih.gov For instance, the synthesis of a library of 1,4-benzodioxane-6-carboxylic acid amide analogs, a related heterocyclic structure, was achieved by first converting the parent carboxylic acid to its acid chloride, followed by reaction with various amines. researchgate.net

Characterization: Once synthesized, these derivatives are rigorously characterized to confirm their structure and purity. Standard analytical techniques are employed:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic carbonyl (C=O) stretching frequencies of the ester or amide, which differ from the parent carboxylic acid.

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight of the new derivative, confirming its elemental composition.

The table below summarizes common reagents used in the synthesis of esters and amides from carboxylic acids.

Transformation Reagent/Method Description
EsterificationSulfuric Acid (H₂SO₄) + AlcoholClassic Fischer esterification conditions.
EsterificationN,N′-Dicyclohexylcarbodiimide (DCC)A coupling agent that activates the carboxylic acid.
AmidationAcyl Chloride Formation (e.g., with SOCl₂)Converts the acid to a highly reactive acyl chloride, which then reacts with an amine. researchgate.net
AmidationPeptide Coupling Reagents (e.g., BOP, HATU)Facilitates direct amide bond formation by activating the carboxylic acid in situ. nih.gov
AmidationDeoxo-Fluor ReagentAllows for a one-pot, direct conversion of carboxylic acids to amides under mild conditions. nih.gov

Modifications of the Oxooxane Ring System and Side Chain Functionalization

Modifying the core heterocyclic ring and its side chains is a key strategy for optimizing the properties of lead compounds. For analogues of this compound, this can involve altering the ring size, introducing substituents, or functionalizing the side chain.

Oxooxane Ring Modifications: The oxooxane (tetrahydropyran) ring is a common scaffold. However, research into related cyclic ethers, such as oxetanes (four-membered rings), provides insight into the rationale for ring modification. nih.govnih.gov The oxetane (B1205548) ring, for example, has been used in drug discovery to improve properties like aqueous solubility, metabolic stability, and lipophilicity, and to reduce the basicity of nearby amines. nih.govresearchgate.net Introducing substituents onto the oxooxane ring can create specific stereochemical arrangements that may enhance binding to a biological target and can serve as a conformational control. nih.gov

Side Chain Functionalization: The side chain of a molecule can be chemically altered to introduce new functional groups, thereby changing its biological activity or pharmacokinetic profile. Photoinduced decarboxylation is one modern technique that allows for the functionalization of the side chains of amino acid derivatives, a process that could be conceptually applied to molecules like this compound to create novel analogues. nih.gov This method enables the formation of new carbon-carbon bonds at the side chain under mild conditions, potentially allowing for the attachment of various molecular fragments. nih.gov

Structure-Activity Relationship (SAR) Studies of Oxo-Carboxylic Acid Analogues in Mechanistic Research

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's chemical structure correlates with its biological or pharmacological effect. For oxo-carboxylic acid analogues, SAR studies involve synthesizing a series of related compounds with systematic structural variations and evaluating their activity.

The goal is to identify the key structural features (pharmacophores) responsible for the desired effect. Modifications might include:

Altering the stereochemistry of chiral centers.

Changing the size and shape of lipophilic groups. nih.gov

Varying the position and nature of substituents on the ring system.

Replacing the carboxylic acid with other acidic or neutral groups (see Section 5.4).

For example, in a study of N-(2-oxo-3-oxetanyl)amides, researchers explored the role of the β-lactone ring and the amide side chain to discover more potent inhibitors of a specific enzyme. nih.gov By optimizing the size and shape of the amide's lipophilic tail, they were able to significantly improve potency. nih.gov Similarly, SAR studies on carboxylic acid-based STAT3 inhibitors involved modifying three different functionalities on the core scaffold, revealing that specific heterocyclic replacements decreased potency while changing the linker configuration improved it. rutgers.edu These studies help build a predictive model for designing more effective compounds.

The following table illustrates a hypothetical SAR study for a series of oxo-carboxylic acid analogues, showing how structural changes can influence inhibitory activity.

Analogue Modification from Parent Structure Biological Activity (IC₅₀ in µM)
Compound AParent this compound15.2
Compound BMethyl ester of Compound A25.8
Compound CPhenyl amide of Compound A8.5
Compound DHydroxyl group added at C4 of the oxooxane ring5.1
Compound EOxooxane ring contracted to an oxolane (5-membered) ring32.4

Research into Bioisosteric Replacements of the Carboxylic Acid Group in Related Compounds

The carboxylic acid functional group is a common feature in many biologically active molecules due to its ability to form strong ionic and hydrogen bond interactions. However, it can also lead to poor pharmacokinetic properties, such as low membrane permeability and rapid metabolism. researchgate.netucc.ie Bioisosteric replacement, the substitution of one functional group for another with similar physicochemical properties, is a widely used strategy to overcome these limitations. drughunter.comacs.org

Research into bioisosteres for the carboxylic acid group is extensive. The goal is to find a replacement that mimics the acidic nature and interaction profile of the carboxylate while improving drug-like properties. nih.govnih.gov

Common bioisosteric replacements include:

Tetrazoles: These are one of the most recognized non-classical bioisosteres of carboxylic acids. drughunter.com They have a similar pKa to carboxylic acids but are more lipophilic and can offer enhanced metabolic stability. drughunter.comucc.ie

Hydroxamic Acids: This functional group is moderately acidic (pKa ~8–9) and can act as a carboxylic acid bioisostere, although it is often employed for its metal-chelating properties. nih.gov

Acyl Sulfonamides: This group can mimic the charge and hydrogen bonding pattern of a carboxylic acid.

Oxetan-3-ol and Thietan-3-ol: These have been investigated as potential neutral bioisosteres of the carboxylic acid group, which may be particularly useful in designing drugs that need to penetrate the central nervous system. nih.gov

Oxocarbon Acids: Derivatives of squaric acid and other oxocarbon acids have also been examined as potential bioisosteres. edgccjournal.org

The selection of a bioisostere is highly context-dependent, as the replacement can sometimes lead to different or even opposite biological effects compared to the parent carboxylic acid. nih.gov

The table below compares key properties of the carboxylic acid group with some of its common bioisosteres. acs.org

Functional Group Typical pKa Range General Characteristics
Carboxylic Acid4.2 - 4.5Strong H-bond acceptor, typically high solubility, potential metabolic liabilities. ucc.iedrughunter.com
1H-Tetrazole4.5 - 4.9Similar acidity to carboxylic acid, greater lipophilicity, metabolically more stable. drughunter.com
Hydroxamic Acid8 - 9Less acidic, strong metal-chelating properties. nih.gov
Acyl SulfonamideVariesCan mimic H-bonding patterns, acidity depends on substituents. nih.gov
Phenol~10Weakly acidic, can act as an H-bond donor.

Spectroscopic Characterization for Structural Elucidation of 6 Oxooxane 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.

¹H NMR Chemical Shifts and Coupling Patterns for Oxooxane and Carboxyl Protons

The proton NMR (¹H NMR) spectrum of 6-oxooxane-2-carboxylic acid is predicted to exhibit distinct signals corresponding to the protons of the oxooxane ring and the carboxylic acid. The acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. This significant downfield shift is a characteristic feature of carboxylic acid protons due to the strong deshielding effect of the adjacent carbonyl group and intermolecular hydrogen bonding.

The protons on the oxooxane ring will display more complex splitting patterns due to spin-spin coupling with neighboring protons. The proton at the C2 position, being adjacent to both the carboxylic acid and the ring oxygen, is anticipated to resonate at a downfield position compared to the other ring protons. The protons on C3, C4, and C5 will appear at varying chemical shifts depending on their proximity to the electron-withdrawing groups. The coupling constants (J values) between adjacent protons will provide valuable information about the dihedral angles and, consequently, the conformation of the oxooxane ring.

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
COOH10.0 - 13.0br sN/A
H24.5 - 4.8ddJ(H2, H3a), J(H2, H3b)
H32.0 - 2.4mJ(H3, H2), J(H3, H4)
H41.8 - 2.2mJ(H4, H3), J(H4, H5)
H52.4 - 2.8mJ(H5, H4)

¹³C NMR Chemical Shifts for Carbonyl and Ring Carbons

The carbon-13 NMR (¹³C NMR) spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid (C1) and the carbonyl carbon of the lactone (C6) are expected to be the most downfield signals, typically appearing in the range of 170-185 ppm. The carbon atom at C2, bonded to both the carboxylic acid and the ring oxygen, will also be significantly deshielded. The remaining ring carbons (C3, C4, and C5) will resonate at higher field positions.

CarbonPredicted Chemical Shift (ppm)
C1 (COOH)170 - 175
C6 (C=O)175 - 180
C275 - 85
C325 - 35
C420 - 30
C530 - 40

Infrared (IR) Spectroscopy for Identification of Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Characteristic Carbonyl and Hydroxyl Stretching Frequencies

The IR spectrum of this compound is expected to be dominated by the characteristic stretching frequencies of its two primary functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding.

Two distinct carbonyl (C=O) stretching absorptions are also predicted. The carbonyl of the carboxylic acid will likely appear around 1700-1725 cm⁻¹, while the lactone carbonyl, being part of a six-membered ring, is expected to absorb at a slightly higher frequency, typically in the range of 1735-1750 cm⁻¹. The presence of these two distinct carbonyl peaks would be strong evidence for the proposed structure.

Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
LactoneC=O Stretch1735 - 1750Strong
Carboxylic AcidC=O Stretch1700 - 1725Strong
Carboxylic AcidC-O Stretch1210 - 1320Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation pattern is expected to show characteristic losses. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak, and the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ peak. Fragmentation of the oxooxane ring could also occur, potentially through a retro-Diels-Alder type reaction or cleavage adjacent to the ring oxygen, providing further structural clues.

UV-Visible Spectroscopy for Electronic Transitions (if applicable)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the primary chromophores are the two carbonyl groups. Saturated ketones and carboxylic acids typically exhibit a weak n → π* transition at around 270-300 nm and a strong π → π* transition at a shorter wavelength, often below 200 nm. echemi.com Therefore, a weak absorption band in the near-UV region might be observable for this compound, though it is not expected to be a primary technique for its structural characterization due to the lack of extensive conjugation.

Computational Chemistry and Theoretical Studies on 6 Oxooxane 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemistry, offering a lens into the electronic makeup of molecules and their inherent reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently applied to predict geometries, energies, and various other molecular properties. For a molecule like 6-oxooxane-2-carboxylic acid, DFT could be employed to determine its most stable three-dimensional structure, calculate its vibrational frequencies (corresponding to its infrared spectrum), and to map its electron density distribution, which would highlight regions susceptible to electrophilic or nucleophilic attack. However, specific DFT studies on this compound have not been reported.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. For this compound, an FMO analysis would provide valuable predictions about its reactivity in various chemical reactions. As with other quantum chemical calculations, specific FMO analyses for this compound are not available in the literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time. These simulations can reveal the different shapes (conformations) a molecule can adopt and how it interacts with other molecules, such as solvents or other reactants. For this compound, MD simulations could elucidate the flexibility of the oxane ring and the orientation of the carboxylic acid group. Furthermore, these simulations could model how the molecule interacts with itself and with solvent molecules, providing insights into its solubility and aggregation behavior. At present, there are no published MD simulation studies specifically focusing on this compound.

Modeling of Reaction Mechanisms and Transition States

Computational modeling is a vital tool for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, chemists can understand the feasibility and kinetics of a reaction. For this compound, this could involve modeling reactions such as its synthesis, decomposition, or its participation in biochemical pathways. Identifying the transition state structures and their corresponding energy barriers is crucial for predicting reaction rates. The scientific literature does not currently contain any studies on the modeling of reaction mechanisms or transition states involving this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, such as NMR chemical shifts, and vibrational frequencies (IR and Raman). These predicted spectra can be compared with experimental data to confirm the structure of a molecule and to aid in the interpretation of experimental results. For this compound, theoretical predictions of its spectroscopic data would be a valuable tool for its characterization. However, no such computational spectroscopic studies have been published.

Biological Relevance in Academic Research of 6 Oxooxane 2 Carboxylic Acid

Occurrence as a Bacterial Xenobiotic Metabolite (e.g., D-galactaro-1,5-lactone)

6-Oxooxane-2-carboxylic acid is recognized in scientific literature under various names, including D-galactaro-1,5-lactone. It has been identified as a bacterial xenobiotic metabolite, particularly in the soil bacterium Agrobacterium tumefaciens ebi.ac.uk. This bacterium is known for its ability to utilize a wide range of carbon sources, including components of plant cell walls. D-galacturonate, the primary monomer of pectin, is one such source. A. tumefaciens employs an oxidative pathway to catabolize D-galacturonate, and a key step in this process is the formation of D-galactaro-1,5-lactone ebi.ac.uknih.govresearchgate.net. The production of this compound is a clear example of how microorganisms metabolize xenobiotics—compounds that are foreign to their biological system—assimilating them into their metabolic cycles.

The table below summarizes the key identification and classification details of this compound as a bacterial metabolite.

Parameter Description
Compound Name This compound
Synonym D-galactaro-1,5-lactone
Metabolite Type Bacterial Xenobiotic Metabolite
Model Organism Agrobacterium tumefaciens
Metabolic Precursor D-galacturonate
Metabolic Pathway D-galacturonate oxidative catabolic pathway

Involvement in Enzymatic Transformations and Metabolic Pathways in Model Organisms

The involvement of this compound in enzymatic transformations is well-documented within the D-galacturonate catabolic pathway in Agrobacterium tumefaciens nih.govresearchgate.net. This pathway is a critical route for the bacterium to process plant-derived sugars.

The initial step of this pathway is the oxidation of the pyranose form of D-galacturonic acid by the enzyme uronate dehydrogenase (Udh), an NAD+-dependent enzyme. This reaction yields D-galactaro-1,5-lactone (this compound) nih.govresearchgate.net. Subsequently, a novel enzyme, D-galactarolactone isomerase (GLI), catalyzes the isomerization of D-galactaro-1,5-lactone into its more stable constitutional isomer, D-galactaro-1,4-lactone ebi.ac.uknih.govresearchgate.net.

The pathway continues with the action of galactarolactone cycloisomerase (Gci), which converts D-galactaro-1,4-lactone into 3-deoxy-2-keto-L-threo-hexarate ebi.ac.ukresearchgate.net. This intermediate is further processed through dehydration and decarboxylation to ultimately yield α-ketoglutarate, which can then enter the central metabolic pathway of the citric acid cycle nih.gov.

The key enzymatic steps involving this compound in A. tumefaciens are detailed in the following table.

Step Substrate Enzyme Product
1D-galacturonateUronate Dehydrogenase (Udh)D-galactaro-1,5-lactone
2D-galactaro-1,5-lactoneD-galactarolactone Isomerase (GLI)D-galactaro-1,4-lactone

Investigation of Protein Binding and Receptor Interactions in in vitro studies

While specific in vitro studies on the protein binding and receptor interactions of this compound are not extensively documented, the behavior of structurally related molecules, such as other 2-oxo acids and carboxylic acids, provides a basis for understanding its potential interactions. The carboxylic acid functional group is a key determinant in the binding of many small molecules to proteins, particularly serum albumins, which are major transport proteins in the bloodstream nih.gov.

Studies on various carboxylic acid-containing compounds, including nonsteroidal anti-inflammatory drugs (NSAIDs), have demonstrated that the carboxylate group (RCOO-) often facilitates interaction with specific binding sites on proteins like bovine serum albumin (BSA) and human serum albumin (HSA) nih.gov. These interactions are frequently mediated by the formation of salt bridges with positively charged amino acid residues, such as arginine and lysine, within the protein's binding pockets nih.gov.

The table below outlines the general characteristics of carboxylic acid binding to serum albumin, which can be extrapolated to this compound.

Binding Parameter General Observation for Carboxylic Acids Potential Implication for this compound
Primary Binding Site Often targets specific sites (e.g., Site II on serum albumin) nih.govLikely to bind to specific sites on transport proteins.
Key Functional Group Carboxylic acid (carboxylate form) nih.govThe carboxyl group is expected to be the primary anchor for binding.
Driving Forces Electrostatic interactions (salt bridges), hydrogen bonding, hydrophobic interactions nih.govresearchgate.netA combination of electrostatic and hydrogen bonding interactions is probable.
Binding Affinity (Ka) Varies widely, often in the range of 10^4 to 10^5 M^-1 for drugs researchgate.netnih.govModerate binding affinity is anticipated.

Role as a Chiral Building Block in the Synthesis of Biologically Active Scaffolds

Chiral molecules, such as this compound, are of immense value in synthetic organic chemistry, serving as versatile starting materials for the construction of complex, biologically active molecules. The stereochemical information embedded within these chiral building blocks can be transferred to the target molecule, which is crucial for achieving the desired biological activity and avoiding off-target effects.

Lactones, in particular, are a prominent class of chiral synthons used in the synthesis of a wide array of natural products and pharmaceuticals nih.gov. The inherent reactivity of the lactone ring, coupled with the stereocenters present in molecules like this compound, makes them attractive precursors for creating diverse and complex molecular architectures. The synthesis of chiral multicyclic γ-lactones, for instance, has been shown to be a key step in producing bioactive molecules rsc.org.

While specific examples detailing the use of this compound as a starting material for a named biologically active scaffold are not prevalent in the readily available literature, its structural features—a chiral lactone with multiple stereocenters and a carboxylic acid handle for further functionalization—position it as a highly promising candidate for such applications. Synthetic strategies often involve the stereoselective opening of the lactone ring, followed by further chemical modifications to build up the desired molecular framework. The use of chiral lactones is a well-established strategy in the enantioselective synthesis of various compounds, including marine natural products and bridged bicyclic systems found in pharmaceuticals nih.govresearchgate.net.

The potential synthetic transformations and applications of chiral lactones like this compound are summarized below.

Synthetic Transformation Description Potential Bioactive Scaffold
Ring-opening Nucleophilic attack on the carbonyl carbon to open the lactone ring, providing a linear, stereodefined chain.Polyketides, Macrolides
Reduction/Oxidation Modification of the oxo and hydroxyl groups to alter functionality and introduce new stereocenters.Prostaglandin analogs
Cyclization Strategies Use of the existing stereocenters to direct the formation of new rings.Bridged bicyclic compounds, Fused heterocyclic systems
Derivatization of Carboxylic Acid Conversion to amides, esters, or other functional groups to append new molecular fragments.Peptidomimetics, Diverse small molecule libraries

Analytical Methodologies for 6 Oxooxane 2 Carboxylic Acid in Research Settings

Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for assessing the purity and determining the enantiomeric composition of chiral molecules like 6-oxooxane-2-carboxylic acid. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile compounds. For a molecule like this compound, both reversed-phase and chiral HPLC methods would be applicable.

Purity Determination: Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is the standard approach for purity assessment. The carboxylic acid group allows for detection by a UV detector, typically at a low wavelength around 210 nm.

Enantiomeric Excess (e.e.) Determination: Since the two enantiomers of this compound have identical physical properties, they cannot be separated on a standard achiral column. Chiral chromatography is required, which can be achieved in two ways:

Chiral Stationary Phases (CSPs): This is the most direct method, where the analyte is passed through a column containing a chiral selector. Polysaccharide-based CSPs are commonly used for the separation of racemic carboxylic acids.

Chiral Derivatizing Agents: An alternative involves reacting the racemic acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their polarity and tendency to adsorb onto the column, leading to poor peak shape. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and less polar ester, such as a methyl or silyl (B83357) ester. nih.gov

Purity Determination: After derivatization, the resulting ester can be analyzed on a standard nonpolar GC column (e.g., DB-5) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector. nih.gov

Enantiomeric Excess (e.e.) Determination: Similar to HPLC, determining enantiomeric excess by GC requires a chiral approach. This is usually accomplished by using a chiral stationary phase. Alternatively, derivatization with a chiral alcohol can form diastereomeric esters, which can then be separated on an achiral column. nih.gov An efficient method for the simultaneous enantiomeric separation of various 2-hydroxy acids involves their conversion into diastereomeric O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters, followed by separation on achiral dual-capillary columns. nih.gov

The following table illustrates typical, hypothetical chromatographic conditions that could serve as a starting point for method development for this compound, based on methods for similar compounds.

Parameter HPLC (Purity) Chiral HPLC (e.e.) GC-MS (Purity, post-derivatization)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral Stationary Phase (e.g., polysaccharide-based)DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile/Water with 0.1% Formic Acid (gradient)Isopropanol/Hexane (isocratic)Helium
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Detector UV at 210 nmUV at 210 nmMass Spectrometer (MS)
Temperature Ambient25 °COven program: 100°C to 250°C
Derivatization NoneNoneEsterification (e.g., with diazomethane (B1218177) or BSTFA)

Spectrophotometric Assays for Monitoring Reactions or Concentrations

Spectrophotometric assays offer a simpler, often higher-throughput method for monitoring reactions or determining concentrations, although they generally lack the specificity of chromatographic methods. For a compound like this compound, these assays would typically rely on the reactivity of the carboxylic acid group.

Direct UV spectrophotometry is often not specific enough for quantification in complex mixtures, as many organic molecules absorb in the low UV range. Therefore, colorimetric reactions are more common. A general method for determining the content of carboxyl groups involves their reaction with copper ions, followed by the spectrophotometric measurement of the copper exchanged. ncsu.edu This method has shown good repeatability and accuracy for quantifying carboxyl groups in other contexts. ncsu.edu

Another approach could involve derivatization with a chromogenic reagent that specifically reacts with carboxylic acids to produce a colored product. The intensity of the color, measured at a specific wavelength (λmax), would be proportional to the concentration of the acid.

Assay Type Principle Typical Wavelength (λmax) Advantages Limitations
Copper Ion Exchange Carboxylic acid protons exchange with Cu²⁺ ions. The amount of exchanged copper is quantified.Varies with complexGood for total carboxyl contentIndirect; potential interference from other acidic groups or chelators
pH Indicator Assay Titration of the carboxylic acid with a base in the presence of a pH indicator.Varies with indicatorSimple, inexpensiveLow sensitivity; interference from other acidic/basic compounds
Derivatization Assay Reaction with a chromogenic reagent to form a colored product.Varies with reagentCan be highly sensitive and specificRequires a specific derivatization step

Development of Detection Methods for Research Applications

The development of novel detection methods is driven by the need for increased sensitivity, selectivity, and ease of use in research. For this compound, this could involve several areas:

Advanced Mass Spectrometry (MS) Techniques: Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) would provide high sensitivity and structural confirmation. scispace.com A method could be developed where the parent ion of the deprotonated molecule [M-H]⁻ is isolated and fragmented to produce characteristic daughter ions, allowing for highly specific quantification even in complex biological matrices.

Fluorescence Labeling: Since this compound is not naturally fluorescent, derivatization with a fluorescent tag (a fluorophore) could dramatically enhance detection sensitivity. The carboxylic acid group can be targeted by reagents that attach a fluorescent molecule, enabling detection at picomolar or even femtomolar concentrations using an HPLC system with a fluorescence detector.

Enzyme-Based Assays: If a specific enzyme is discovered that acts on this compound, an assay could be developed by coupling the enzymatic reaction to a detectable event. For example, if the enzyme's activity produces NADH, the increase in NADH concentration can be monitored spectrophotometrically at 340 nm.

Chiroptical Methods: For enantiomeric analysis, circular dichroism (CD) spectroscopy offers a non-separative method. The two enantiomers will produce mirror-image CD spectra. While not typically used for primary quantification, it can be a powerful tool for confirming the absolute configuration and determining enantiomeric excess, sometimes in conjunction with complexing agents that amplify the signal.

The development of these methods would be crucial for advancing research into the synthesis, properties, and potential applications of this compound.

Future Research Directions and Applications in Chemical Sciences

Exploration of Novel Synthetic Routes to Access Substituted 6-Oxooxane-2-carboxylic Acids

The development of efficient and stereoselective synthetic methodologies is paramount for accessing a diverse range of substituted 6-oxooxane-2-carboxylic acids. Future research will likely focus on innovative strategies that allow for precise control over the substitution pattern on the oxane ring, which is crucial for modulating the molecule's physical, chemical, and biological properties.

Key areas for exploration include:

Asymmetric Catalysis: Developing catalytic asymmetric reactions to synthesize enantiomerically pure substituted lactones. This could involve asymmetric hydrogenation, cyclization, or oxidation reactions.

Multi-component Reactions: Designing one-pot, multi-component reactions that assemble the 6-oxooxane-2-carboxylic acid core from simple, readily available starting materials, which would be a cost-effective and atom-economical approach. nih.gov

Flow Chemistry: Utilizing microreactor systems to achieve mild and sustainable synthesis of substituted oxetanes and other heterocyclic systems, a technique that could be adapted for oxanes. This can improve reaction control, safety, and scalability.

Enzymatic and Bio-catalytic Methods: Employing enzymes for the stereoselective synthesis or resolution of chiral lactones, mirroring techniques used for related compounds like 6-fluoro-chroman-2-carboxylic acid where esterases have been used for efficient enzymatic resolution. rsc.org

A comparison of potential synthetic precursors and methodologies is summarized below.

Precursor TypeSynthetic StrategyPotential AdvantagesRelevant Research Area
Unsaturated Hydroxy AcidsIntramolecular CyclizationDirect route to lactone ringHeterocyclic Synthesis researchgate.net
Cyclic KetonesBaeyer-Villiger OxidationHigh regioselectivity for some substratesOxidation Catalysis
Dienes and AldehydesHetero-Diels-Alder ReactionControl over stereochemistryPericyclic Reactions
Glutaric Acid DerivativesReductive CyclizationUse of readily available starting materialsReduction Methodologies

Deeper Mechanistic Insights into its Chemical and Biochemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is essential for its rational application. Future research should aim to elucidate the intricate details of its reactivity.

Promising research directions include:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and intermediates for reactions such as ring-opening, decarboxylation, and derivatization.

Spectroscopic Studies: Employing advanced spectroscopic techniques (e.g., in-situ NMR, mass spectrometry) to identify and characterize transient intermediates in both chemical and enzymatic reactions. researchgate.net This can provide fundamental insights into modes of reactivity.

Photoredox Catalysis: Investigating visible-light-mediated photoredox reactions, such as decarboxylation, to understand substrate-dependent initiation modes and reaction pathways, as has been explored for other cyclic carboxylic acids like oxetane-2-carboxylic acids. nih.govresearchgate.net

Enzyme-Substrate Interactions: Studying the binding and catalytic mechanism of enzymes that can process this compound. This can involve crystallizing enzyme-substrate complexes and performing kinetic isotope effect studies to probe the rate-determining steps of biochemical transformations. nih.gov

Potential as a Precursor for Advanced Organic Materials and Functional Molecules

The bifunctional nature of this compound makes it an attractive building block for the synthesis of polymers and other advanced materials.

Future applications could be developed in:

Ring-Opening Polymerization (ROP): Using the lactone moiety as a monomer for ROP to produce novel polyesters. The pendant carboxylic acid group could be used to tune the polymer's properties (e.g., hydrophilicity, degradability) or for post-polymerization modification.

Functional Dyes and Probes: Incorporating the this compound scaffold into larger molecular architectures to create fluorescent probes or functional dyes, where the lactone's rigidity and the carboxyl group's reactivity can be exploited.

Metal-Organic Frameworks (MOFs): Utilizing the carboxylic acid group as a linker to coordinate with metal ions, potentially forming novel MOFs with unique porous structures and catalytic or gas-sorption properties. The formation of metal oxo clusters from carboxylic acids and metal alkoxides provides a basis for this line of inquiry. researchgate.net

Cross-linking Agents: Developing derivatives that can act as cross-linking agents in polymer chemistry, imparting specific mechanical or thermal properties to the resulting materials.

Development of this compound as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

If synthesized in an enantiomerically pure form, this compound could serve as a valuable tool in asymmetric synthesis. The defined stereochemistry of the chiral centers on the oxane ring could be used to control the stereochemical outcome of reactions.

Potential research avenues include:

Chiral Ligand Synthesis: Modifying the carboxylic acid group to coordinate with transition metals, creating chiral ligands for a variety of asymmetric catalytic transformations, such as hydrogenations, cross-couplings, and cycloadditions. princeton.edu

Organocatalysis: Using the chiral carboxylic acid moiety as a Brønsted acid catalyst. nih.gov The acidity and steric environment of the catalyst could be fine-tuned by introducing substituents on the lactone ring, potentially activating a range of substrates. nih.govresearchgate.net

Chiral Auxiliaries: Temporarily attaching the molecule to a prochiral substrate to direct a stereoselective reaction. The auxiliary could then be cleaved and recovered, a well-established strategy in asymmetric synthesis.

Catalyst Design: The combination of a lactone and a carboxylic acid offers multiple points for interaction and modification, providing opportunities for judicious catalyst design to stabilize counterions or activate specific substrates. nih.govresearchgate.net

Further Investigation of its Roles in Microbial Metabolism and Biotransformations

Investigating the interaction of this compound with microorganisms could reveal novel metabolic pathways and lead to green chemistry applications.

Future studies should focus on:

Screening Microbial Strains: Identifying bacteria, fungi, and other microorganisms capable of metabolizing this compound. This can lead to the discovery of novel enzymes and metabolic pathways.

Biotransformation Products: Characterizing the metabolites produced during microbial degradation or modification. Microorganisms are known to perform a wide range of reactions, including oxidation, reduction, and hydrolysis, on chemical compounds. medcraveonline.com For example, fungi like Cunninghamella blakesleeana have been shown to be efficient biocatalysts for transforming cycloalkylcarboxylic acids into hydroxy and oxo derivatives. nih.gov

Enzyme Discovery and Engineering: Isolating and characterizing the specific enzymes responsible for its biotransformation. These enzymes could then be engineered for improved activity, stability, and substrate specificity for use in industrial biocatalysis.

Environmental Fate: Studying the biodegradation of this compound and its derivatives to understand their environmental persistence and impact, similar to studies conducted on fluorotelomer carboxylic acids. researchgate.net The role of microbial metabolism in the global cycling of organic compounds is a critical area of research. nih.gov

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